
2-Oxobutanoic acid
Overview
Description
2-Oxobutanoic acid (α-Ketobutyric acid; CAS 600-18-0) is a short-chain keto acid with the molecular formula C₄H₆O₃ and molecular weight 102.09 g/mol . It is an endogenous metabolite produced via enzymatic cleavage of cystathionine (in the methionine cycle) and during threonine degradation . Biochemically, it is converted to propionyl-CoA, which enters the citric acid cycle, linking amino acid metabolism to energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxobutanoic acid can be synthesized through various methods. One common approach involves the oxidative decarboxylation of alpha-hydroxybutyric acid. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the microbial fermentation of certain amino acids, such as threonine. The fermentation process involves the use of specific bacterial strains that can convert threonine into this compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce acetoacetic acid.
Reduction: It can be reduced to form 2-hydroxybutanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Acetoacetic acid.
Reduction: 2-Hydroxybutanoic acid.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
Scientific Research Applications
Biochemical Applications
Metabolic Role:
2-Oxobutanoic acid plays a crucial role in amino acid metabolism. It is involved in the degradation pathways of threonine and other amino acids, acting as an intermediate in various enzymatic reactions. For instance, it can be converted into propionyl-CoA through the action of the branched-chain alpha-keto dehydrogenase complex, which is vital for energy metabolism in cells .
Potential Biomarker:
Recent studies suggest that this compound may serve as a biomarker for dietary intake. It has been detected in various foods such as black crowberries and lima beans, indicating its potential use in nutritional studies to assess food consumption patterns .
Nutritional Applications
Supplementation:
In nutrition science, this compound is being investigated for its potential benefits as a dietary supplement. Its role in amino acid metabolism could make it beneficial for athletes and individuals engaged in heavy physical training by enhancing protein utilization and energy production .
Impact on Growth:
Research indicates that this compound can influence growth parameters in livestock. In agricultural studies, it has been associated with improved growth rates and feed efficiency when included in animal diets .
Agricultural Applications
Fertilization:
this compound has shown promise as a component in fertilizers due to its role in enhancing nutrient uptake by plants. Its presence can stimulate microbial activity in the soil, leading to improved soil health and fertility .
Plant Growth Regulation:
Studies have indicated that this compound can act as a growth regulator, potentially affecting plant height and flowering times. This application could be particularly useful in optimizing crop yields under varying environmental conditions .
Pharmaceutical Applications
Drug Development:
In pharmaceutical research, this compound is being explored for its therapeutic potential. Its metabolic pathways suggest possible roles in treating metabolic disorders or conditions related to amino acid deficiencies .
Mechanistic Studies:
The compound's interactions with various enzymes make it a candidate for mechanistic studies aimed at understanding metabolic diseases better. By elucidating its role within metabolic pathways, researchers hope to identify new targets for drug development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-oxobutanoic acid involves its role as an intermediate in metabolic pathways. It is primarily involved in the catabolism of amino acids such as threonine and methionine. The compound is converted into propionyl-CoA through a series of enzymatic reactions, which then enters the citric acid cycle for further metabolism .
Molecular Targets and Pathways:
Threonine Dehydratase: Converts threonine into this compound.
Branched-Chain Alpha-Keto Acid Dehydrogenase Complex: Converts this compound into propionyl-CoA.
Comparison with Similar Compounds
Physical and Chemical Properties :
- Solubility : ≥2.5 mg/mL (24.49 mM) in solvents like DMSO, PEG300, and saline .
- Storage : Stable at -20°C for 2–3 years in pure form .
- Structure : A linear four-carbon chain with a ketone group at C2 and a carboxylic acid at C1 (Fig. 1).
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following table compares 2-Oxobutanoic acid with key analogues:
Functional and Metabolic Differences
Pyruvic Acid (C3): Unlike this compound, pyruvic acid is a glycolysis end-product and a hub for carbohydrate, lipid, and amino acid metabolism. Its shorter chain limits its role in branched-chain pathways .
3-Methyl-2-oxobutanoic Acid (Branched C5): The methyl branch at C3 alters its metabolic fate, directing it toward BCAA catabolism (e.g., valine, leucine). This structural feature increases its hydrophobicity compared to linear this compound .
2-Oxoadipic Acid (C6 Dicarboxylic): The extended carbon chain and additional carboxylic group enable participation in mitochondrial pathways, such as lysine degradation. Its larger size reduces solubility compared to this compound .
Stability and Reactivity
- Thermal Sensitivity: this compound decomposes at elevated temperatures, forming derivatives like hemiacetals or esters in reactions with alcohols .
- Branched vs. Linear Derivatives: 3-Methyl-2-oxobutanoic acid exhibits higher stability in hydrophobic environments due to its branched structure, whereas this compound is more water-soluble .
Biological Activity
2-Oxobutanoic acid, also known as 2-ketobutyric acid or alpha-ketobutyrate, is a short-chain keto acid that plays a significant role in amino acid metabolism and various biochemical pathways. This compound is particularly involved in the metabolism of branched-chain amino acids (BCAAs) and has implications in metabolic disorders and diseases.
- IUPAC Name : this compound
- CAS Number : 600-18-0
- Molecular Formula : C4H6O3
- SMILES Notation : CCC(=O)C(O)=O
- InChI Key : TYEYBOSBBBHJIV-UHFFFAOYSA-N
Metabolic Role
This compound is produced during the degradation of threonine and is an intermediate in several metabolic pathways:
- It can be converted into propionyl-CoA, which subsequently enters the citric acid cycle.
- It participates in the metabolism of amino acids such as glycine, methionine, valine, leucine, serine, and threonine .
1. Amino Acid Metabolism
This compound is crucial for the metabolism of branched-chain amino acids (BCAAs). It acts as a substrate for various enzymes involved in BCAA catabolism, including branched-chain alpha-keto acid dehydrogenase. This enzyme complex catalyzes the conversion of alpha-keto acids to acyl-CoA derivatives, facilitating their entry into metabolic pathways .
2. Gut Microbiota Interaction
Recent studies have highlighted the relationship between this compound and gut microbiota. For instance, post-hepatectomy liver failure (PHLF) has been associated with increased levels of Klebsiella species in patients. This bacterium influences the metabolism of BCAAs and correlates with elevated levels of 3-methyl-2-oxobutanoic acid, a derivative of this compound. These findings suggest that alterations in gut microbiota may impact the biological activity of this compound and its metabolites .
3. Potential Therapeutic Applications
Research indicates that this compound may have therapeutic potential in various conditions:
- Cancer Metabolism : Alterations in amino acid metabolism are often observed in cancer cells. By modulating pathways involving this compound, it may be possible to influence tumor growth and response to therapies .
- Metabolic Disorders : Given its role in amino acid metabolism, this compound could be a target for interventions aimed at metabolic syndromes and related disorders .
Case Studies
Several studies have explored the implications of this compound in clinical settings:
Case Study 1: Hepatectomy and Gut Microbiome
A study involving patients with hepatitis B virus-related hepatocellular carcinoma (B-HCC) demonstrated that hepatectomy led to significant changes in gut microbiota composition. The increased abundance of Klebsiella was linked to elevated levels of metabolites including 3-methyl-2-oxobutanoic acid, indicating a possible pathway through which gut health affects liver function post-surgery .
Case Study 2: Cancer Metabolomics
In cancer research, metabolomic profiling has identified alterations in amino acid metabolism associated with tumor progression. The role of this compound as a metabolic intermediate suggests its potential as a biomarker for cancer diagnosis or prognosis .
Data Table: Biological Activities and Implications
Biological Activity | Description | Implications |
---|---|---|
Amino Acid Metabolism | Involved in BCAA catabolism via conversion to acyl-CoA | Potential target for metabolic disorders |
Gut Microbiota Interaction | Alters microbial composition affecting liver function | Indicator for PHLF risk |
Cancer Metabolism | Modulates tumor growth through amino acid pathway alterations | Potential biomarker for cancer |
Q & A
Basic Question: What are the primary metabolic roles of 2-oxobutanoic acid, and how can its presence be experimentally validated in biological systems?
Answer:
this compound (α-ketobutyric acid) is a key intermediate in amino acid metabolism, particularly in the degradation pathways of threonine and methionine. It is enzymatically produced via cystathionine lysis and is converted to propionyl-CoA, which enters the citric acid cycle . To validate its presence in biological systems, researchers can employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards for quantification. For example, GC-MS analysis of derivatized samples (e.g., trimethylsilyl derivatives) allows precise identification via retention times and fragmentation patterns .
Advanced Question: How can conflicting data on metabolic flux involving this compound in threonine degradation pathways be resolved?
Answer:
Discrepancies in flux studies often arise from isotopic tracer dilution or competing pathways (e.g., alternative degradation routes for threonine). To resolve these, researchers should:
- Use ¹³C-labeled threonine in tracer experiments to track carbon flow into this compound and downstream metabolites.
- Combine kinetic modeling (e.g., via software like COPASI) with enzyme activity assays to quantify rate-limiting steps (e.g., cystathionase activity).
- Validate findings against genetic knockout models (e.g., yeast or bacterial strains lacking threonine dehydratase) to isolate pathway contributions .
Basic Question: What spectroscopic methods are most effective for distinguishing this compound from its structural isomers (e.g., 3-methyl-2-oxobutanoic acid)?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: The α-keto proton (δ ~3.5 ppm) and carboxylic acid proton (δ ~12 ppm) provide distinct shifts. Methyl groups in isomers (e.g., 3-methyl-2-oxobutanoic acid) appear as singlets at δ ~1.2 ppm .
- ¹³C NMR: The carbonyl carbon (C=O) at δ ~200 ppm and the carboxylic acid carbon at δ ~170 ppm are diagnostic.
- Infrared (IR) Spectroscopy: The C=O stretch (~1750 cm⁻¹) and O-H stretch (~2500-3000 cm⁻¹) differentiate the keto and acid functionalities .
Advanced Question: How can computational methods address ambiguities in the structural determination of this compound derivatives?
Answer:
- Density Functional Theory (DFT): Calculate theoretical NMR/IR spectra for proposed structures and compare with experimental data to resolve ambiguities (e.g., distinguishing between keto-enol tautomers).
- Molecular Dynamics (MD) Simulations: Model solvent effects on protonation states and hydrogen bonding, which influence spectral properties.
- X-ray Crystallography: Use programs like SHELXL for refining crystal structures, particularly when dealing with polymorphic forms or co-crystallized solvents .
Basic Question: What experimental strategies optimize the synthesis of this compound in gas-phase ozonolysis reactions?
Answer:
- Reaction Conditions: Use α,β-unsaturated ketones (e.g., ethyl vinyl ketone) as precursors and ozone concentrations of 5–10 ppmv at 298 K.
- Product Trapping: Employ cold traps (-78°C) to collect volatile products and prevent decomposition.
- Analytical Validation: Confirm yields via proton-transfer-reaction mass spectrometry (PTR-MS) and Fourier-transform infrared spectroscopy (FTIR) to detect characteristic C=O and O-H stretches .
Advanced Question: How can researchers reconcile contradictory mechanisms proposed for this compound formation in ozonolysis reactions?
Answer:
Contradictions often stem from competing pathways (e.g., stabilized vs. chemically activated carbonyl intermediates). To address this:
- Perform isotopic labeling experiments (e.g., ¹⁸O-labeled ozone) to track oxygen incorporation into the product.
- Use laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) to detect transient intermediates (e.g., Criegee intermediates).
- Compare experimental data with master equation modeling to predict dominant pathways under varying pressures and temperatures .
Basic Question: What protocols ensure reliable quantification of this compound in plant or microbial extracts?
Answer:
- Sample Preparation: Use cold methanol-water (80:20 v/v) for extraction to stabilize labile metabolites. Remove interferents via solid-phase extraction (SPE) with C18 cartridges.
- Chromatography: Employ reverse-phase HPLC with a C18 column and mobile phase (0.1% formic acid in water/acetonitrile gradient).
- Detection: Pair with a high-resolution mass spectrometer (HRMS) in negative ionization mode (m/z 101.02 for [M-H]⁻) .
Advanced Question: How can co-elution issues in chromatographic analysis of this compound be mitigated?
Answer:
- Ion Mobility Spectrometry (IMS): Separate co-eluting isomers based on differences in collision cross-sections.
- Derivatization: Use methoxyamine hydrochloride to convert keto groups to methoximes, altering retention times and fragmentation patterns.
- Multidimensional Chromatography: Combine hydrophilic interaction liquid chromatography (HILIC) with reverse-phase LC to enhance resolution .
Basic Question: What standards ensure reproducibility in reporting studies involving this compound?
Answer:
- Follow STRIVE guidelines for metabolite reporting: document extraction protocols, instrument parameters, and data preprocessing steps (e.g., baseline correction).
- Use NIST reference spectra for MS and IR validation.
- Report uncertainties (e.g., ±5% for GC-MS quantification) and include positive/negative controls in experiments .
Advanced Question: How can researchers design robust assays to study this compound’s role in epigenetic regulation via propionyl-CoA metabolism?
Answer:
- Cell Culture Models: Use CRISPR/Cas9-edited cell lines lacking propionyl-CoA carboxylase to isolate this compound effects.
- Metabolomic Profiling: Combine LC-MS with ¹³C metabolic flux analysis to track incorporation into histone propionylation marks.
- Chromatin Immunoprecipitation (ChIP-seq): Validate histone modifications (e.g., H3K23pr) linked to propionyl-CoA pools .
Properties
IUPAC Name |
2-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEYBOSBBBHJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2013-26-5 (hydrochloride salt) | |
Record name | alpha-Ketobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9060524 | |
Record name | 2-Oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic paste; mp = 32-34 deg C; [Acros Organics MSDS], Solid | |
Record name | alpha-Ketobutyric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19631 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-Ketobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
119 mg/mL, soluble in water and alcohol | |
Record name | 2-Ketobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Oxobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/155/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.200 (d20/4) | |
Record name | 2-Oxobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/155/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
600-18-0 | |
Record name | 2-Oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ketobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxobutanoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04553 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-oxobutanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-KETOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92RB6HY1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Ketobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
33 °C | |
Record name | 2-Oxobutanoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04553 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Ketobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.